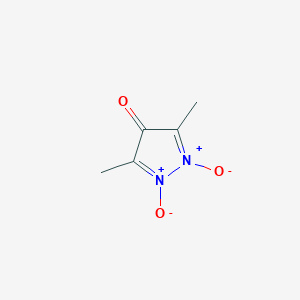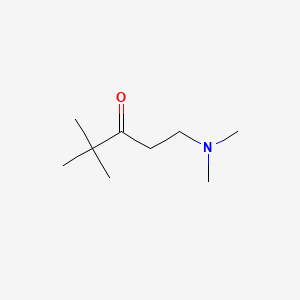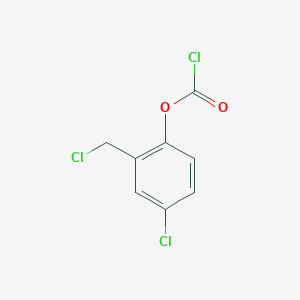
4-Chloro-2-(chloromethyl)phenyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(chloromethyl)phenyl carbonochloridate is an organic compound with the molecular formula C8H6Cl3O2. It is a derivative of phenyl carbonochloridate and is characterized by the presence of chloro and chloromethyl groups attached to the phenyl ring. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 4-Chloro-2-(chloromethyl)phenyl carbonochloridate typically involves the reaction of 4-chloro-2-(chloromethyl)phenol with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Chloro-2-(chloromethyl)phenol+Phosgene→4-Chloro-2-(chloromethyl)phenyl carbonochloridate
Industrial production methods often involve the use of large-scale reactors and stringent safety measures due to the hazardous nature of phosgene. The reaction is typically conducted at low temperatures to control the exothermic nature of the process.
Analyse Chemischer Reaktionen
4-Chloro-2-(chloromethyl)phenyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, and thiols. For example, the reaction with an amine can produce a corresponding amide.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-chloro-2-(chloromethyl)phenol and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride).
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(chloromethyl)phenyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(chloromethyl)phenyl carbonochloridate involves its reactivity with nucleophiles. The carbonyl carbon in the carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved are primarily related to its reactivity with functional groups in organic molecules.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-(chloromethyl)phenyl carbonochloridate can be compared with other similar compounds such as:
Phenyl chloroformate: Similar in structure but lacks the chloro and chloromethyl groups.
4-Chloro-2-methylphenyl chloroformate: Similar but has a methyl group instead of a chloromethyl group.
2-Chloro-1,1,1-trimethoxyethane: Contains a chloromethyl group but differs in the rest of the structure.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in organic synthesis.
Eigenschaften
CAS-Nummer |
22132-62-3 |
|---|---|
Molekularformel |
C8H5Cl3O2 |
Molekulargewicht |
239.5 g/mol |
IUPAC-Name |
[4-chloro-2-(chloromethyl)phenyl] carbonochloridate |
InChI |
InChI=1S/C8H5Cl3O2/c9-4-5-3-6(10)1-2-7(5)13-8(11)12/h1-3H,4H2 |
InChI-Schlüssel |
NFZIXCDHYSWJBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CCl)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)
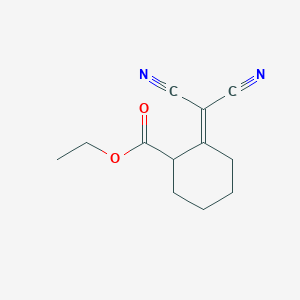



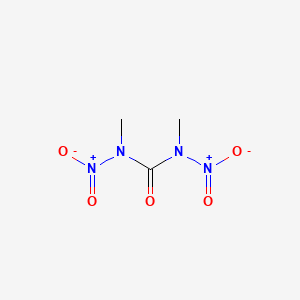
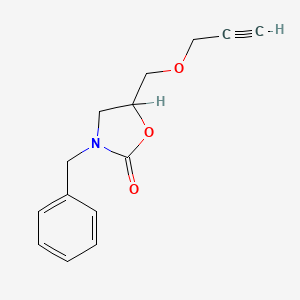
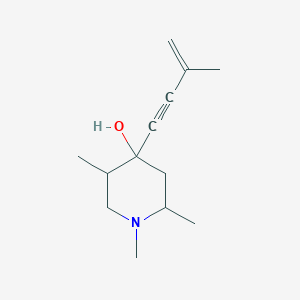

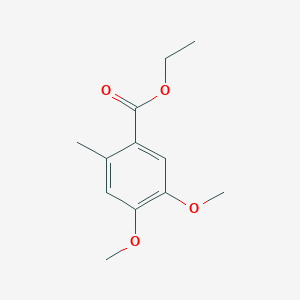
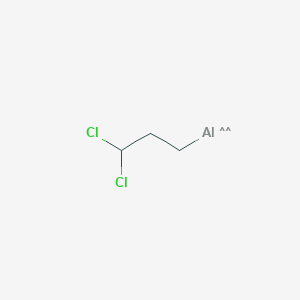
![N,N'-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide](/img/structure/B14701257.png)
